molecular formula C6H14ClNO B6261284 2-aminohex-4-en-1-ol hydrochloride CAS No. 863554-67-0

2-aminohex-4-en-1-ol hydrochloride

Cat. No.: B6261284
CAS No.: 863554-67-0
M. Wt: 151.6
InChI Key:
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Description

2-aminohex-4-en-1-ol hydrochloride is an organic compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 2-aminohex-4-en-1-ol, characterized by the presence of an amino group and a hydroxyl group on a hexene chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminohex-4-en-1-ol hydrochloride typically involves the reaction of hex-4-en-1-ol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The process may also include purification steps like crystallization or distillation to isolate the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-aminohex-4-en-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hexene chain can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hex-4-en-1-one or hex-4-en-1-al.

    Reduction: Formation of 2-aminohexan-1-ol.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

2-aminohex-4-en-1-ol hydrochloride is utilized in several fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-aminohex-4-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminohexane: Lacks the double bond and hydroxyl group, making it less reactive in certain chemical reactions.

    4-aminohex-4-en-1-ol: Similar structure but with the amino group at a different position, leading to different reactivity and applications.

    2-aminohex-4-en-1-one: Contains a ketone group instead of a hydroxyl group, resulting in different chemical properties.

Uniqueness

2-aminohex-4-en-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on a hexene chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.

Properties

CAS No.

863554-67-0

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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